3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine
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Overview
Description
5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure This compound is part of the azepine family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable thioamide with an appropriate electrophile under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like SnCl2 or Pd/C for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It is investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .
Medicine: In medicine, derivatives of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE are explored for their potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. These studies aim to identify new drug candidates with improved efficacy and safety profiles .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of 5,6,7,8-TETRAHYDRO-3-METHYL-4H-THIENO[2,3-D]AZEPINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can
Properties
CAS No. |
873017-00-6 |
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Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C9H13NS/c1-7-6-11-9-3-5-10-4-2-8(7)9/h6,10H,2-5H2,1H3 |
InChI Key |
CJPHGEUQJLYFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1CCNCC2 |
Origin of Product |
United States |
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